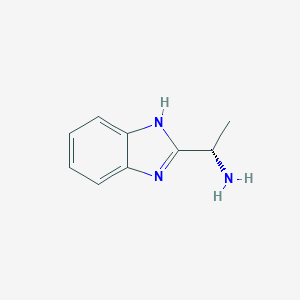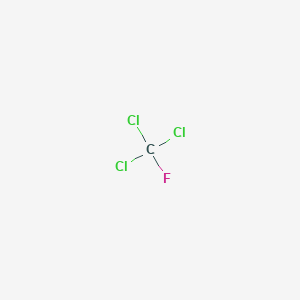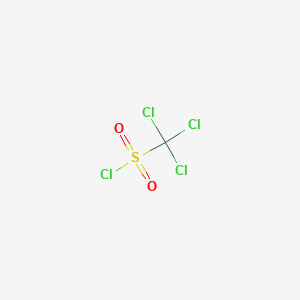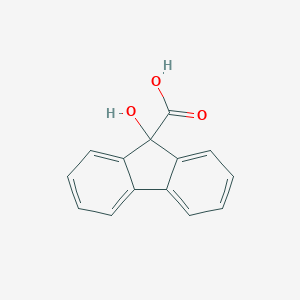
Flurenol
Overview
Description
Mechanism of Action
Target of Action
Flurenol, also known as hydrafinil , is an alcohol derivative of fluorene. The exact primary targets of this compound are currently unknown . It has been suggested that it may interact with the central nervous system, given its lipophilicity and potential to penetrate the blood-brain barrier .
Mode of Action
It is hypothesized that it may function as a weak dopamine reuptake inhibitor, thereby increasing extracellular concentrations of dopamine . Increasing dopamine is known to enhance cognitive processes . These speculations are debatable since it hasn’t been formally researched in humans .
Biochemical Pathways
Some studies on fluorene degradation, a related compound, have identified intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . .
Pharmacokinetics
Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily . .
Result of Action
It is hypothesized that this compound may enhance cognitive processes by increasing extracellular concentrations of dopamine . .
Action Environment
It’s worth noting that this compound is considered a pesticide and has been found to be toxic to aquatic organisms . The environmental conditions could potentially influence its stability and efficacy, but more research is needed to understand these effects.
Biochemical Analysis
Biochemical Properties
Flurenol interacts with several enzymes and proteins in the process of its degradation. The initial attack on both fluorene and 9-fluorenone is catalyzed by DbfA to yield 9-fluorenol . The FlnB protein exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone .
Cellular Effects
The effects of this compound on cells are primarily observed through its degradation products. The degradation of this compound leads to the formation of several metabolites, which can have various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves several enzymatic reactions. DbfA catalyzes the initial attack on fluorene to yield 9-fluorenol . FlnB then acts on 9-fluorenol to produce 9-fluorenone . These reactions involve binding interactions with the enzymes and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways during its degradation. The identified intermediates in these pathways include 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Preparation Methods
Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration .
Chemical Reactions Analysis
Flurenol undergoes various chemical reactions, including:
Reduction: The reduction of 9-fluorenone to this compound is typically achieved using sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the hydroxy group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Flurenol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound is a dopamine reuptake inhibitor and has been studied for its potential as a wake-promoting agent.
Agrochemicals: It is used in the production of pesticides and plant growth regulators.
Dyestuffs: This compound is utilized in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Flurenol is similar to other compounds like modafinil and amphetamine in terms of its wake-promoting effects. it is less potent as a dopamine reuptake inhibitor compared to modafinil . Other similar compounds include:
Modafinil: A more potent dopamine reuptake inhibitor used to treat narcolepsy and other sleep disorders.
Amphetamine: A stimulant that increases the release of dopamine and norepinephrine in the brain.
Properties
IUPAC Name |
9-hydroxyfluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMYUGOODKVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075029 | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-69-6 | |
| Record name | Flurenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurecol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flurenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURECOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flurenol acts as an auxin transport inhibitor, interfering with the polar transport of indole-3-acetic acid (IAA), the primary auxin in plants [, ]. This disruption affects various plant growth processes. For instance, this compound abolishes the gravity-induced directional growth of cress seedling roots []. It also counteracts the typical distorted growth of horizontally oriented cress roots exposed to light, suggesting an influence on geosensitivity []. In cucumbers, this compound can increase fruit set, especially when combined with Ethephon, by promoting the development of female flowers [].
ANone: The research abstracts primarily focus on this compound's biological effects rather than material compatibility or stability across different conditions. More research is needed to understand these aspects fully.
ANone: The available research doesn't delve into this compound's potential catalytic properties or applications. Its primary focus remains its role as a plant growth regulator.
ANone: The provided abstracts don't mention any computational chemistry or modeling studies conducted on this compound.
A: While the research doesn't directly compare this compound's activity with structurally modified versions, it highlights the close relationship between its structure and its function as an auxin transport inhibitor [, ]. Further research is needed to explore how specific structural modifications could alter its potency, selectivity, or even its target in plants.
ANone: Information on this compound's inherent stability and formulation strategies is limited in the provided abstracts. Further research is needed to investigate these aspects.
ANone: The provided abstracts primarily focus on this compound's biological effects and don't provide details about specific SHE regulations, compliance measures, or risk mitigation strategies. Consulting relevant regulatory guidelines and safety data sheets is crucial for handling and using this compound responsibly.
A: While the abstracts don't explicitly detail this compound's PK/PD profile, research indicates that in Phaseolus vulgaris (common bean), the compound is metabolized into two isomeric β-glucosides, along with four other polar metabolites []. This suggests that this compound undergoes metabolic transformations within plants, although the specific enzymes involved and the potential impact of these metabolites on its activity remain unclear.
A: Research demonstrates this compound's in vivo efficacy as a plant growth regulator. Studies on cress seedling roots showcase its ability to disrupt gravity-induced growth and light-induced growth distortions []. Additionally, research in cucumbers demonstrates its capacity to enhance fruit set, particularly in conjunction with Ethephon []. These findings highlight this compound's biological activity in different plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


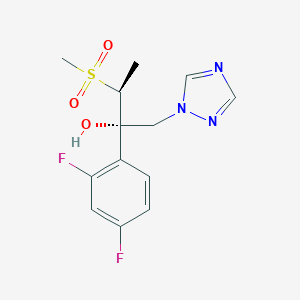
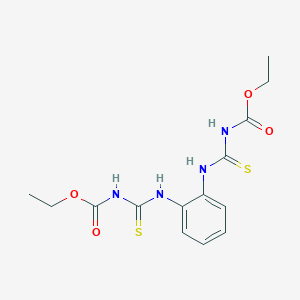
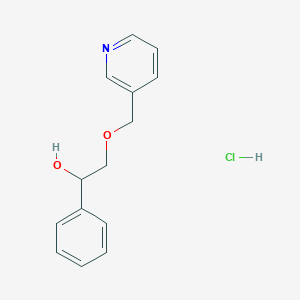
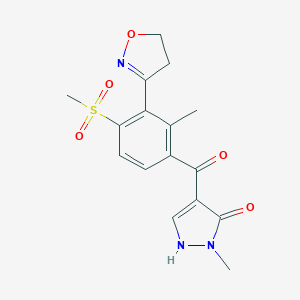
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
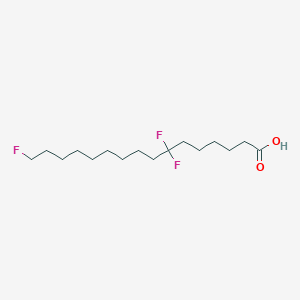
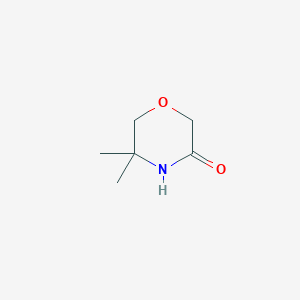
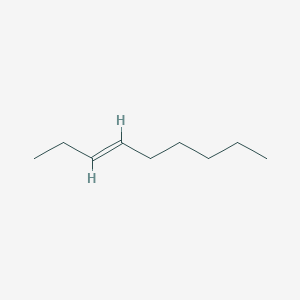
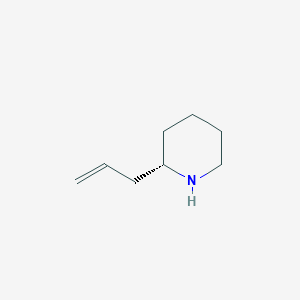
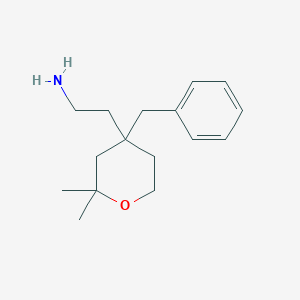
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
